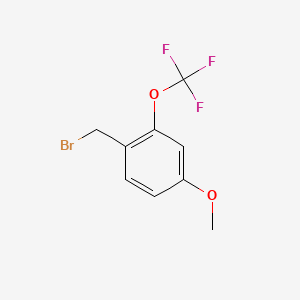

4-Methoxy-2-(trifluoromethoxy)benzyl bromide

Description

4-Methoxy-2-(trifluoromethoxy)benzyl bromide (CAS: 886502-56-3) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol . Its structure features a benzyl bromide core substituted with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at the 4- and 2-positions, respectively. Key physical properties include a density of 1.554 g/cm³ and a predicted boiling point of 244.4°C . This compound is classified under Hazard Class 8 (corrosive substances) with Packing Group III .

The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in alkylation reactions for antitubercular agents and other bioactive molecules . Its dual substituents enhance electron-withdrawing effects and steric hindrance, influencing reactivity and selectivity in organic transformations.

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIDQDJNMQCCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590663 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-56-3 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Organic Synthesis

4-Methoxy-2-(trifluoromethoxy)benzyl bromide serves as a crucial building block in organic synthesis. It is often utilized in the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction allows for the construction of complex molecules from simpler precursors, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Its structure facilitates the synthesis of bioactive molecules that may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Industrial Applications

In industry, this compound is used to produce specialty chemicals and materials. Its unique trifluoromethoxy group enhances its reactivity and stability, making it suitable for various chemical processes .

Research indicates that the compound exhibits notable biological activities:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups are known for their antimicrobial properties. Studies have demonstrated that derivatives of this compound effectively inhibit bacterial growth, suggesting potential applications in pharmaceuticals aimed at combating resistant strains.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production, indicating its potential role in treating inflammatory diseases.

Antitubercular Activity

Research has explored the efficacy of compounds similar to this compound against Mycobacterium tuberculosis. In these studies, certain derivatives exhibited potent antitubercular effects with minimum inhibitory concentrations comparable to established drugs, highlighting their potential as new therapeutic agents .

Inflammatory Response Modulation

Another study assessed the anti-inflammatory properties of this compound using cellular models. The findings revealed a significant reduction in inflammation markers, suggesting that it could be beneficial in managing conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various substituted products. The trifluoromethoxy group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the bromomethyl group more susceptible to nucleophilic substitution .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key benzyl bromide derivatives, highlighting differences in substituent positions, physical properties, and applications:

Application-Specific Comparisons

Pharmaceuticals :

Materials Science :

Agrochemicals :

- Methyl-substituted variants (e.g., 2-Methyl-4-(trifluoromethoxy)benzyl bromide) serve as intermediates for herbicides and fungicides via Suzuki-Miyaura couplings .

Biological Activity

Overview

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula and a molecular weight of 285.06 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

- Molecular Formula :

- Molecular Weight : 285.06 g/mol

- CAS Number : 886502-56-3

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in antimicrobial and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets. This could lead to alterations in enzyme activity and disruption of metabolic pathways in bacterial cells .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to identify modifications that enhance biological activity while minimizing toxicity.

Case Studies

- Antitubercular Activity : In a series of experiments involving tuberculosis models, compounds similar to this compound were tested for efficacy against Mycobacterium tuberculosis. Results indicated that certain derivatives displayed potent antitubercular effects, with minimum inhibitory concentrations (MICs) comparable to established drugs .

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory properties of this compound using in vitro models. It was found to significantly reduce pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.06 g/mol |

| CAS Number | 886502-56-3 |

| Antimicrobial Activity | Effective against resistant bacteria |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |

Q & A

Q. What are the standard methods for synthesizing 4-Methoxy-2-(trifluoromethoxy)benzyl bromide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation. For example, in a multi-step synthesis starting from 4-methoxyphenol, bromination at the ortho-position using N-bromosuccinimide (NBS) in acetonitrile yields intermediates like 3-bromo-4-methoxyphenyl acetate. Subsequent benzylation with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the trifluoromethoxy group . Key variables affecting yield include temperature (80–100°C), reaction time (5–8 hours), and stoichiometric ratios of reagents (e.g., 1.1 equivalents of phthalimide for optimal substitution) .

Q. How is this compound characterized to confirm purity and structure?

Standard characterization includes:

- 1H NMR : Peaks at δ 3.71 (s, 2H, CH₂Br) and aromatic protons at δ 7.37–7.63 confirm substitution patterns .

- Mass spectrometry : Exact mass (253.95541 g/mol) and isotopic distribution verify molecular formula (C₈H₆BrF₃O₂) .

- HPLC : Purity >95% (area% at 315 nm) is achievable via solvent extraction (e.g., TBME) and drying over Na₂SO₄ .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 255.03 g/mol | |

| XLogP3 | 3.7 | |

| Topological polar surface | 9.2 Ų | |

| Melting point | Not reported (liquid at RT) |

Advanced Research Questions

Q. How can competing side reactions (e.g., cyclization) during alkylation with this benzyl bromide be suppressed?

Undesired cyclization occurs when the benzyl bromide reacts intramolecularly with nucleophilic sites (e.g., amines). To mitigate this:

- Controlled addition : Slow addition of this compound (over 2 hours) to a suspension of NaH in toluene/NMP minimizes local excess .

- Temperature control : Maintaining ≤25°C during alkylation reduces kinetic side products .

- Solvent choice : Polar aprotic solvents (DMF, NMP) stabilize intermediates and improve regioselectivity .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The trifluoromethoxy group is electron-withdrawing, activating the benzyl bromide for SN2 reactions. However, steric hindrance from the methoxy group at the 4-position may reduce reactivity at the 2-position. Computational studies (e.g., DFT) could model transition states to rationalize regioselectivity in nucleophilic substitutions . Experimental evidence from analogous compounds (e.g., 4-(trifluoromethoxy)benzyl bromide) shows higher reactivity with soft nucleophiles (e.g., thiols) compared to hard bases .

Q. How can discrepancies in reported NMR data for this compound be resolved?

Contradictions in aromatic proton shifts (e.g., δ 7.37–7.63 vs. δ 7.45–7.55 in similar derivatives) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. To resolve:

- Deuterated solvent standardization : Compare spectra in identical solvents (e.g., d6-DMSO) .

- Spectral simulation : Use software like MestReNova to simulate splitting patterns based on coupling constants (e.g., J = 8 Hz for adjacent protons) .

Analytical and Safety Considerations

Q. What precautions are critical when handling this compound?

Q. How can trace impurities (e.g., residual DMF) affect downstream applications?

DMF residues can interfere with catalytic reactions (e.g., palladium-mediated couplings). Mitigation strategies include:

- Extensive washing : Post-reaction workup with brine and TBME removes polar solvents .

- Vacuum distillation : For high-purity requirements, distill the compound under reduced pressure (1–5 mmHg) .

Methodological Challenges in Scale-Up

Q. What strategies improve yield in gram-scale syntheses of this compound?

Q. How does the choice of benzyl bromide isomer impact synthetic routes to trifluoromethoxy-containing pharmaceuticals?

The 4-methoxy-2-(trifluoromethoxy) substitution pattern is critical for drug candidates (e.g., pretomanid derivatives). Substitution at the 2-position enhances metabolic stability compared to para-substituted analogs, as shown in antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.